molecular formula C22H20O8 B2723349 methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate CAS No. 298193-21-2

methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate

Cat. No.: B2723349
CAS No.: 298193-21-2
M. Wt: 412.394
InChI Key: DWPHLBPUKCMCLG-UHFFFAOYSA-N
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Description

“Methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate” is a chemical compound with the molecular formula C21H18O8 . It has an average mass of 398.363 Da and a monoisotopic mass of 398.100159 Da .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol), ethyl bromoacetate (2.03 g, 0.12 mol), and K2CO3 (2.76 g, 0.02 mol) in acetone (10 mL). The reaction is carried out at 65°C for 24 hours. After the reaction is complete (as monitored by TLC), the acetone is removed by steam distillation and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray crystallography . The crystal structure is monoclinic, with space group P21/c (no. 14). The unit cell dimensions are a = 12.180 (3) Å, b = 13.813 (4) Å, c = 7.842 (2) Å, and β = 93.917 (4)°. The volume of the unit cell is 1316.2 (6) Å3, and it contains four formula units (Z = 4) .

Scientific Research Applications

Antioxidant Properties

Chromones, such as methyl 4-{[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate, possess significant antioxidant potential, which is crucial for scavenging free radicals and delaying or inhibiting cell impairment. This characteristic is linked to the structural elements of chromones, including the double bond and a carbonyl group, which contribute to their radical scavenging activity. Modifications like methylation or glycosylation of the hydroxyl groups on the chromone nucleus can affect this potential (Yadav et al., 2014).

Environmental Impact and Degradation

The environmental fate and biodegradation of certain compounds related to this compound, such as oxybenzone and other sunscreen ingredients, have raised concerns. These compounds have been found almost ubiquitously in water sources around the world and are not easily removed by common wastewater treatment techniques. The persistence of these compounds in the environment, particularly their potential role in coral reef bleaching and accumulation in the food chain, underscores the need for further investigation into their biodegradability and environmental impact (Schneider & Lim, 2019).

Potential for Biomedical Applications

Compounds structurally related to this compound have been studied for their bioactive properties, including antimicrobial effects. For example, p-Cymene, a monoterpene found in over 100 plant species, has demonstrated a range of biological activities, including antimicrobial effects. This highlights the potential of chromones and their derivatives in biomedical applications, especially in the development of new substances with antimicrobial properties to treat communicable diseases (Marchese et al., 2017).

Synthetic Applications

The synthesis and applications of chromones, including this compound, have been explored due to their pharmacological importance. Efficient synthetic protocols have been developed for these compounds, which serve as core structures of secondary metabolites with considerable pharmacological significance. The synthetic versatility of these compounds makes them valuable in the search for new bioactive molecules with potential pharmaceutical applications (Mazimba, 2016).

Properties

IUPAC Name

methyl 4-[7-(2-ethoxy-2-oxoethoxy)-2-methyl-4-oxochromen-3-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O8/c1-4-27-19(23)12-28-16-9-10-17-18(11-16)29-13(2)21(20(17)24)30-15-7-5-14(6-8-15)22(25)26-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPHLBPUKCMCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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